
3-endo-Chloro-pinane (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-endo-Chloro-pinane is a chemical compound with the molecular formula C10H17Cl. It is a derivative of pinane, a bicyclic monoterpene, and is characterized by the presence of a chlorine atom at the endo position. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-endo-Chloro-pinane can be synthesized through asymmetric synthesis. One common method involves the chlorination of pinane derivatives under controlled conditions. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like chloroform or methanol.
Industrial Production Methods: In industrial settings, the production of 3-endo-Chloro-pinane involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-endo-Chloro-pinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of 3-endo-Chloro-pinane can yield pinane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of pinane derivatives with various functional groups.
Oxidation: Formation of pinane alcohols or ketones.
Reduction: Formation of reduced pinane derivatives.
Wissenschaftliche Forschungsanwendungen
3-endo-Chloro-pinane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-endo-Chloro-pinane involves its interaction with various molecular targets. The chlorine atom at the endo position makes it a reactive intermediate in chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Bornyl Chloride: Another pinane derivative with a chlorine atom, used in organic synthesis.
Isobornyl Chloride: Similar to bornyl chloride but with a different structural arrangement.
Camphene Hydrochloride: A related compound with a similar bicyclic structure and chlorine atom.
Uniqueness: 3-endo-Chloro-pinane is unique due to its specific endo position of the chlorine atom, which imparts distinct reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
(1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |
InChI-Schlüssel |
PPXZTFXSBNJCKA-UYXSQOIJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


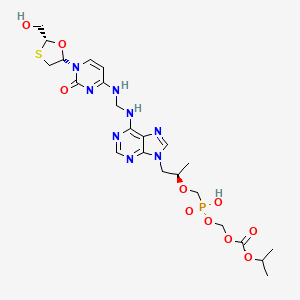
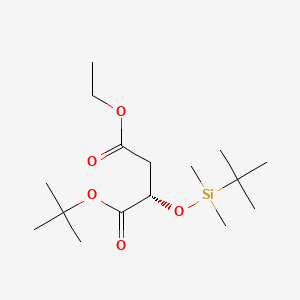
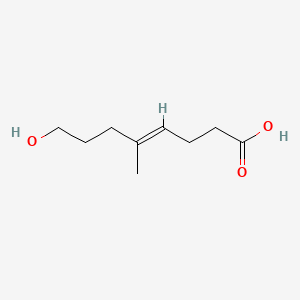
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
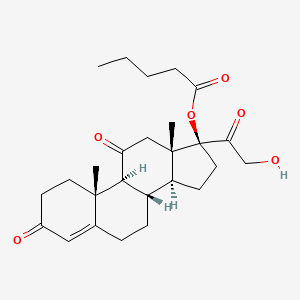
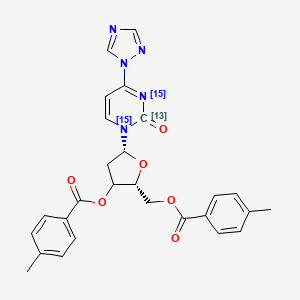

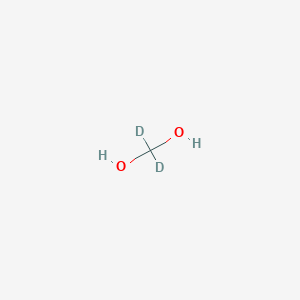
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

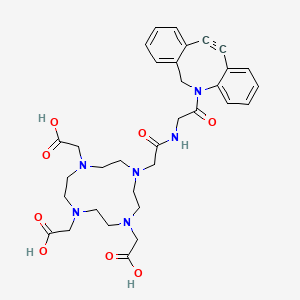
![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
